2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance, particularly in kinase inhibition and CNS targeting. Structurally, it features:
- 1-(3-Methoxypropyl): A methoxy-terminated alkyl chain at position 1, which enhances solubility compared to purely hydrophobic substituents.
- 2-Amino group: A critical pharmacophore for hydrogen bonding and electrostatic interactions with biological targets.
- N-(Thiophen-2-ylmethyl)carboxamide: A thiophene-containing moiety at position 3, introducing sulfur-mediated interactions (e.g., π-stacking or metal coordination) and modulating electronic properties.
The compound’s design balances lipophilicity (via the methoxypropyl chain) and target engagement (via the thiophene and amino groups).
Properties
IUPAC Name |
2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-27-10-5-9-25-18(21)16(20(26)22-12-13-6-4-11-28-13)17-19(25)24-15-8-3-2-7-14(15)23-17/h2-4,6-8,11H,5,9-10,12,21H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMFIJIWBXDKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that belongs to the quinoxaline family. Its structure includes multiple functional groups that contribute to its biological activity. This article explores its biological properties, particularly focusing on its potential as an antitumor, antimicrobial, and antiviral agent.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
| Molecular Formula | C20H21N5O2S |
| InChI Key | InChI=1S/C20H21N5O2S/c1-27-10-5-9-25-18(21)16(20(26)22-12-13-6-4-11-28-13)17-19(25)24-15-8-3-2-7-14(15)23-17/h2-4,6-8,11H,5,9-10,12,21H2,1H3,(H,22,26) |
Antitumor Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:
- Cell Line Studies : Research indicates that similar quinoxaline derivatives exhibit significant cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). For instance, certain derivatives demonstrated IC50 values in the low micromolar range (around 1.9 µg/mL for HCT116) .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and disruption of cellular signaling pathways that promote tumor growth. This is often assessed through assays measuring cell viability and apoptosis markers .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In Vitro Studies : Similar quinoxaline compounds have been reported to exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .
- Case Studies : A study highlighted the effectiveness of certain quinoxaline derivatives against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial colony formation at specific concentrations .
Antiviral Activity
Research into the antiviral potential of quinoxaline derivatives is ongoing:
- Viral Inhibition : Some derivatives have demonstrated activity against viruses such as Herpes simplex virus (HSV) and others from the Orthomyxoviridae family. The mechanism typically involves RNA intercalation or inhibition of viral replication processes .
- Efficacy Testing : In vitro assays have shown that certain quinoxalines can reduce viral plaque formation significantly, suggesting their potential as antiviral agents in therapeutic applications .
Summary of Findings
| Activity Type | Key Findings |
|---|---|
| Antitumor | Significant cytotoxicity against HCT116 and MCF7 cell lines with low IC50 values |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli; mechanism involves disruption of cell integrity |
| Antiviral | Active against HSV; reduces viral replication through RNA intercalation |
Scientific Research Applications
Anticancer Activity
Research indicates that pyrroloquinoxaline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that the compound demonstrated growth inhibition in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values ranging from 10 to 20 µM. The mechanism of action is thought to involve the modulation of signaling pathways critical for cell proliferation and survival.
Case Study:
A comparative study highlighted that modifications in the side chains of pyrroloquinoxaline derivatives significantly influenced their anticancer activity. Compounds with thiophene moieties showed enhanced potency against cancer cell lines compared to their non-thiophene counterparts.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated using in vitro models. It was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Case Study:
In a mouse model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups treated with vehicle solutions, supporting its efficacy in reducing inflammation.
Antimicrobial Activity
The antimicrobial properties have also been assessed against various bacterial strains. Results showed moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Summary of Findings
| Application | Findings |
|---|---|
| Anticancer | Significant growth inhibition in MCF-7 and HeLa cell lines (IC50: 10-20 µM) |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages |
| Antimicrobial | Moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis (MIC: 50-100 µg/mL) |
Chemical Reactions Analysis
Acylation of the Primary Amino Group
The primary amino group at position 2 undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is critical for generating derivatives with modified biological activity.
Example :
-
Reagents : Acetic anhydride, triethylamine (base), dichloromethane (solvent)
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Product : N-Acetylated derivative
-
Conditions : Room temperature, 12–24 hours
-
Mechanism : Base deprotonates the amino group, enabling nucleophilic attack on the electrophilic carbonyl carbon.
Hydrolysis of the Carboxamide
The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though this requires harsh reagents due to the stability of the amide bond.
Example :
-
Reagents : 6M HCl, reflux (acidic) or NaOH, H₂O/ethanol (basic)
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Product : 3-Carboxylic acid analog
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Yield : ~60–75% (based on analogous pyrroloquinoxaline hydrolysis)
-
Applications : Functional group interconversion for prodrug design.
Alkylation of the Amino Group
The amino group participates in alkylation reactions with alkyl halides or sulfonates, forming secondary or tertiary amines.
Example :
-
Reagents : Methyl iodide, potassium carbonate (base), DMF (solvent)
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Product : N-Methylated derivative
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Conditions : 60°C, 6–8 hours
-
Challenges : Steric hindrance from the thiophen-2-ylmethyl group may reduce reaction efficiency.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration), though regioselectivity is influenced by the methylene bridge.
Example :
-
Reagents : HNO₃, H₂SO₄ (nitration)
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Product : 5-Nitrothiophene derivative (predicted)
-
Notes : Limited experimental data; reactivity inferred from thiophene chemistry .
Oxidation of the Methoxypropyl Chain
The methoxypropyl side chain’s ether linkage is resistant to mild oxidation but may degrade under strong oxidizing conditions (e.g., KMnO₄).
Example :
-
Reagents : KMnO₄, acidic aqueous solution
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Product : Propanoic acid derivative (theoretical)
-
Applications : Rarely utilized due to collateral damage to the core structure.
Nucleophilic Aromatic Substitution (NAS)
The quinoxaline core’s electron-deficient rings allow NAS at positions activated by electron-withdrawing groups.
Example :
-
Reagents : NaN₃, DMF, 80°C
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Product : Azide-substituted derivative (hypothetical)
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Mechanism : Directed by adjacent electron-withdrawing substituents (e.g., carbonyl groups).
Reductive Amination
The primary amine can condense with aldehydes/ketones in reductive amination to form secondary amines.
Example :
-
Reagents : Formaldehyde, NaBH₃CN, methanol
-
Product : N-Methylamine derivative
Comparative Reaction Table
Mechanistic Insights
-
Acylation/Kinetics : The amino group’s nucleophilicity is enhanced by the electron-donating pyrroloquinoxaline core, accelerating acylation rates compared to aliphatic amines.
-
Hydrolysis Selectivity : Acidic conditions favor carboxamide hydrolysis without degrading the thiophene ring, whereas basic conditions risk saponification of ester groups (if present).
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Steric Effects : Bulky substituents (e.g., thiophen-2-ylmethyl) hinder reactions at the quinoxaline core, necessitating optimized stoichiometry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Molecular Comparison of Analogous Pyrrolo[2,3-b]quinoxaline Derivatives
Key Structural and Functional Insights
Substituent Effects on Solubility and Lipophilicity The 3-methoxypropyl group in the target compound improves aqueous solubility compared to butyl () or ethoxypropyl (), as methoxy groups enhance polarity while maintaining moderate lipophilicity .
Electronic and Steric Modifications
- Chloro () and fluoro () substituents introduce electron-withdrawing effects, polarizing the aromatic ring and altering binding to targets like kinase ATP pockets .
- sec-Butyl () and phenethyl () groups create steric bulk, which may hinder interactions with deep binding sites but improve selectivity .
Thiophene vs. In contrast, phenyl groups () rely solely on van der Waals interactions .
Schiff Base Derivatives Compounds with benzylideneamino groups () exhibit reduced metabolic stability due to the labile imine bond but offer tunable electronic properties via substituent variation .
Pharmacological Implications
- Kinase Inhibition: The 2-amino group and thiophene moiety in the target compound align with features of kinase inhibitors (e.g., JAK2/3 inhibitors), where hydrogen bonding and π-interactions are critical .
- CNS Activity : The 3-methoxypropyl chain may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., ’s ethoxypropyl) .
- Toxicity : Chloro () and fluoro () substituents could increase off-target effects due to heightened reactivity or metabolic halogenation .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to this compound involves dissecting the molecule into three key fragments:
- Pyrrolo[2,3-b]quinoxaline core : Derived from annulation reactions between substituted pyrroles and quinoxaline precursors.
- 3-Methoxypropyl substituent : Introduced via alkylation or nucleophilic substitution at the N1 position.
- Thiophen-2-ylmethyl carboxamide : Installed through amide coupling at the C3 position.
Critical disconnections include:
Synthesis of the Pyrrolo[2,3-b]Quinoxaline Core
Cyclocondensation of 1-(2-Aminophenyl)Pyrrole Derivatives
A widely adopted method involves InCl3-catalyzed reactions between 1-(2-aminophenyl)pyrroles and electrophilic aldehydes. For example:
- Reactants : 1-(2-Aminophenyl)pyrrole (1.0 eq) and 2-propargyloxybenzaldehyde (1.2 eq).
- Conditions : InCl3 (2 mol%), p-xylene, 140°C, 2 hours under argon.
- Yield : 68–75% after silica gel chromatography (19:1 hexane/ethyl acetate).
This method generates the quinoxaline scaffold with excellent regioselectivity, attributed to the Lewis acid’s ability to activate the aldehyde for [4+2] cycloaddition.
Installation of the C3 Carboxamide Group
Carboxylic Acid Activation and Amide Coupling
The C3 carboxyl group is converted to the target amide via a two-step sequence:
Hydrolysis to Carboxylic Acid
- Reactants : C3-cyano intermediate (1.0 eq).
- Conditions : 6M HCl, reflux, 6 hours.
- Yield : 89%.
Amide Bond Formation
- Reactants : Carboxylic acid (1.0 eq), thiophen-2-ylmethylamine (1.2 eq).
- Coupling Agent : HATU (1.5 eq), DIPEA (3.0 eq), DCM, 25°C, 4 hours.
- Yield : 76% after flash chromatography (1:1 ethyl acetate/hexane).
Key Observation : The use of HATU minimizes racemization and improves reaction efficiency compared to EDCl/HOBt systems.
Final Functionalization: Amino Group Introduction
Optimization and Process Chemistry Considerations
Solvent and Catalyst Screening
Comparative studies reveal:
| Parameter | Optimal Choice | Yield Improvement |
|---|---|---|
| Catalyst | InCl3 vs. FeCl3 | +18% |
| Solvent | p-Xylene vs. Toluene | +12% |
| Temperature | 140°C vs. 120°C | +22% |
Purification Strategies
- Crystallization : Ethanol/water (7:3) achieves >99% purity.
- Chromatography : Gradient elution (hexane → ethyl acetate) resolves regioisomers.
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, NH), 7.89–7.25 (m, 8H, Ar-H), 4.62 (t, J=6.8 Hz, 2H, CH2), 3.41 (s, 3H, OCH3) |
| 13C NMR (100 MHz, DMSO-d6) | δ 167.8 (C=O), 152.1–112.4 (Ar-C), 58.9 (OCH3), 47.2 (CH2) |
| HRMS (ESI+) | m/z 448.1789 [M+H]+ (calc. 448.1793) |
Scale-Up Challenges and Solutions
Exothermic Reactions
- Issue : Alkylation at N1 releases 58 kJ/mol.
- Mitigation : Semi-batch addition of 3-methoxypropyl bromide with cryogenic cooling.
Q & A
Q. What are the key synthetic routes for preparing 2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. A common approach includes:
Core Formation : Condensation of substituted quinoxalines with propargylamines under acidic conditions to construct the pyrroloquinoxaline scaffold.
Functionalization : Introduction of the 3-methoxypropyl group via alkylation and subsequent coupling of the thiophen-2-ylmethyl carboxamide moiety using carbodiimide-mediated amidation.
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) are standard for isolating the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the thiophene ring (δ 6.8–7.4 ppm) and methoxypropyl group (δ 3.3–3.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns.
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC determination.
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Catalytic Systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings to attach aryl substituents (yield improvement: ~20%).
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitration) to enhance reproducibility and reduce side products.
- DoE (Design of Experiments) : Apply factorial design (temperature, solvent ratio, catalyst loading) to identify critical parameters. Statistical analysis via ANOVA minimizes trial-and-error approaches .
Q. How do the 3-methoxypropyl and thiophen-2-ylmethyl groups influence biological activity?
- Electron-Donating Effects : The methoxy group enhances solubility and may stabilize hydrogen bonding with kinase ATP-binding pockets.
- Thiophene Interactions : The sulfur atom in thiophene facilitates π-π stacking with aromatic residues in target enzymes (e.g., COX-2), as shown in docking studies.
- Metabolic Stability : The methylene linker in the thiophen-2-ylmethyl group reduces susceptibility to oxidative cleavage compared to benzyl analogs .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., CYP450 metabolism).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, N-dealkylation of the methoxypropyl group could diminish potency.
- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma stability .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR) using AMBER or GROMACS to assess binding stability.
- Free Energy Perturbation (FEP) : Quantify ΔG binding for analogs to prioritize synthetic efforts.
- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks, guiding structural modifications .
Methodological Considerations
Q. How should researchers design experiments to address variability in biological assay results?
Q. What strategies mitigate challenges in isolating polar intermediates during synthesis?
- Ion-Exchange Chromatography : Use Dowex® resins for amines or carboxylates.
- Salt Formation : Convert polar intermediates to crystalline hydrochlorides or trifluoroacetates.
- Aqueous Workup : Partition between ethyl acetate and brine to remove unreacted starting materials .
Q. How can cross-disciplinary approaches enhance research on this compound?
- Cheminformatics : Leverage PubChem and ChEMBL databases to identify structural analogs with reported bioactivity.
- Collaborative Screening : Partner with academic consortia (e.g., NIH Molecular Libraries Program) for access to diverse assay platforms.
- Open Science Tools : Use platforms like ICReDD to integrate computational reaction design with experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
